N-(2,3-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-13-7-6-10-18(14(13)2)21-20(22)17-11-15-8-4-5-9-16(15)12-19(17)23-3/h4-12H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDSZVHNNXSMHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide typically involves the reaction of 3-methoxynaphthalene-2-carboxylic acid with 2,3-dimethylaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group (-OCH₃) on the naphthalene ring undergoes oxidation under strong acidic or basic conditions.
Key Reagents and Products
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, reflux | 3-hydroxynaphthalene-2-carboxamide |
| CrO₃ | Acetic acid, 60–80°C | 3-keto-naphthalene-2-carboxamide |
Mechanistic Insight :
-
Oxidation of the methoxy group typically proceeds via radical intermediates or electrophilic pathways, depending on the reagent.
-
Steric hindrance from the naphthalene ring and adjacent substituents may slow reaction kinetics compared to simpler methoxyarenes.
Reduction Reactions
The carboxamide group (-CONH-) can be reduced to a primary amine.
Key Reagents and Products
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | Dry ether, 0°C → RT | N-(2,3-dimethylphenyl)-3-methoxy-2-aminonaphthalene |
| BH₃·THF | THF, reflux | Partial reduction to secondary amine |
Notes :
-
LiAlH₄ achieves full reduction to the amine, while borane reagents may yield intermediates .
-
The dimethylphenyl group enhances steric bulk but does not impede reduction of the carboxamide .
Hydrolysis Reactions
The carboxamide undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids.
Key Conditions and Products
| Condition | Reagent | Product |
|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | 3-methoxynaphthalene-2-carboxylic acid |
| Basic hydrolysis | NaOH (10%), ethanol, Δ | Sodium 3-methoxynaphthalene-2-carboxylate |
Kinetics :
-
Hydrolysis rates depend on electron-withdrawing effects of the naphthalene ring and steric protection from the dimethylphenyl group .
Electrophilic Aromatic Substitution
The naphthalene ring undergoes substitution reactions, with regioselectivity influenced by the methoxy group.
Documented Reactions
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | C-6 (meta to -OCH₃) | 6-nitro derivative |
| Sulfonation | H₂SO₄, SO₃, 50°C | C-5 (para to -OCH₃) | 5-sulfo derivative |
Regiochemical Rationale :
-
The methoxy group activates the naphthalene ring, directing incoming electrophiles to positions ortho/para to itself. Steric effects from the carboxamide limit substitution at C-1 and C-4 .
Functionalization of the Dimethylphenyl Group
The 2,3-dimethylphenyl substituent participates in limited reactions due to steric and electronic deactivation.
Observed Reactivity
| Reaction | Reagent | Product |
|---|---|---|
| Oxidative demethylation | DDO, CH₂Cl₂ | Quinone derivative (low yield) |
| Halogenation | Cl₂, FeCl₃ (anhydrous) | Chlorinated side products (trace) |
Challenges :
Cross-Coupling Reactions
The carboxamide and methoxy groups enable participation in metal-catalyzed couplings if halogenated precursors are synthesized.
Potential Pathways
| Reaction | Catalyst | Product |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-aryl functionalized analogs |
Precursor Requirement :
Scientific Research Applications
Chemistry
In the field of chemistry, N-(2,3-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for creating derivatives with specific properties.
- Reactions :
- Oxidation : Can be oxidized to form carboxylic acids or ketones.
- Reduction : Reduction processes yield alcohols or amines.
- Substitution : Electrophilic and nucleophilic substitutions can occur on the aromatic rings.
Biology
The compound has been studied for its potential biological activities, particularly in antimicrobial and anticancer research. Its structural characteristics allow it to interact with biological targets effectively.
- Biological Activities :
- Antimicrobial Properties : Preliminary studies indicate significant activity against pathogens such as Escherichia coli and Staphylococcus aureus.
- Cytotoxicity : Research shows selective cytotoxic effects on various cancer cell lines while sparing normal cells.
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic potential. It may target specific molecular pathways involved in disease progression.
- Drug Development : The compound's ability to modulate enzyme activity suggests potential applications in drug design, particularly for conditions like cancer and infectious diseases.
Industry
The compound's unique properties make it suitable for various industrial applications, including the development of new materials such as polymers and coatings.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. The minimum inhibitory concentration (MIC) was determined to be around 128 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
Case Study 2: Anticancer Properties
Research conducted on cancer cell lines revealed that this compound exhibited selective cytotoxicity with an IC50 value of approximately 50 µM against breast cancer cells. This suggests that the compound could be further developed as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of aryl-substituted carboxamides and acetamides, which are frequently employed as herbicides, pesticides, or intermediates in organic synthesis. Below is a comparative analysis with structurally related compounds from the evidence (primarily ), focusing on substituents, molecular features, and applications:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Structure: The target compound’s naphthalene backbone distinguishes it from the acetamide analogs, which feature simpler alkyl/aryl chains.
Substituent Effects :
- The 3-methoxy group on the naphthalene ring could modulate electronic properties (e.g., resonance effects), altering binding affinity to biological targets compared to chloro-substituted acetamides.
- The 2,3-dimethylphenyl group introduces steric hindrance, which may reduce metabolic degradation compared to smaller substituents like methoxymethyl in alachlor .
Applications :
- While acetamide derivatives (e.g., alachlor, pretilachlor) are well-documented as herbicides, the naphthalene-carboxamide structure may shift activity toward different targets (e.g., enzyme inhibition in plants or fungi) .
Research Findings and Hypotheses
- Structure-Activity Relationship (SAR) : The absence of a chloro group (common in herbicidal acetamides) in the target compound suggests divergent bioactivity. Methoxy and naphthalene groups may favor interactions with cytochrome P450 enzymes or plant hormone receptors.
- Toxicity and Environmental Impact : The dimethylphenyl group could reduce groundwater leaching compared to alachlor’s diethylphenyl group, addressing environmental concerns .
Biological Activity
N-(2,3-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes:
- Aromatic rings : Contributing to its lipophilicity and potential interaction with various biological targets.
- Methoxy group : Potentially influencing its reactivity and biological properties.
- Carboxamide functionality : Associated with various biological activities, including enzyme inhibition.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : It can inhibit the activity of certain enzymes involved in cell proliferation, which may lead to anticancer effects. For instance, it has been shown to affect pathways related to cancer cell growth and survival.
- Antioxidant Activity : The compound may possess antioxidant properties that help mitigate oxidative stress in cells, potentially reducing cellular damage and inflammation .
- Antibacterial Properties : Preliminary studies suggest that it may exhibit antibacterial activity against specific strains of bacteria.
Research Findings
Numerous studies have investigated the biological activity of this compound. Below are some key findings:
Case Studies
-
Anticancer Activity :
A study focused on the compound's effects on the MCF-7 breast cancer cell line demonstrated significant antiproliferative activity with an IC50 value of 5.0 µM. This suggests that this compound may serve as a lead compound for developing new anticancer agents. -
Antioxidant Effects :
Research highlighted the compound's ability to reduce oxidative stress markers in treated cells. When tested against oxidative stress induced by tert-butyl hydroperoxide (TBHP), it showed promising results in protecting cellular integrity . -
Antibacterial Efficacy :
In antibacterial assays, the compound exhibited notable activity against Enterococcus faecalis, suggesting potential therapeutic applications in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing N-(2,3-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide with high purity?
- Methodological Answer : Synthesis typically involves coupling 3-methoxy-2-naphthoic acid with 2,3-dimethylaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt). Post-synthesis purification is critical; recrystallization using a DMF/ethanol gradient (1:3 v/v) yields >98% purity, as validated by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Refine single-crystal data with SHELXL (space group , ) to resolve methoxy and dimethylphenyl orientations .
- NMR spectroscopy : Compare and shifts with DFT-calculated values (B3LYP/6-31G* basis set). Key peaks include δ ~8.2 ppm (naphthalene H) and δ ~2.3 ppm (methyl groups) .
- Mass spectrometry : Confirm molecular ion [M+H]+ at m/z 334.14 (ESI+ mode) .
Q. What are the primary research applications of this compound in academic settings?
- Methodological Answer :
- Fluorescent probes : Study π-π stacking interactions via UV-Vis (λ_max ~320 nm) and fluorescence quenching in polar solvents .
- Enzyme inhibition assays : Screen for carboxamide-based inhibitors using kinetic assays (e.g., acetylcholinesterase inhibition at IC₅₀ ~50 µM) .
Advanced Research Questions
Q. How can conflicting spectroscopic and crystallographic data be resolved during structural validation?
- Methodological Answer :
- Scenario : Discrepancy between NMR (suggesting rotameric impurities) and X-ray (showing a single conformation).
- Resolution : Perform variable-temperature NMR (VT-NMR) to detect dynamic equilibria. If rotamers persist, use Hirshfeld surface analysis (CrystalExplorer) to assess packing effects . Cross-validate with DFT-based conformational sampling (Gaussian 16) .
Q. What computational strategies are effective for predicting substituent effects on this compound’s reactivity?
- Methodological Answer :
- DFT/Molecular Dynamics : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Compare with analogs (e.g., chloro or nitro substituents) using Gaussian 16 (M06-2X/cc-pVTZ).
- Solvent Effects : Use COSMO-RS to model solvation free energy in DMSO/water, correlating with experimental logP (~3.2) .
Q. How to design a robust bioactivity study for this compound targeting kinase inhibition?
- Methodological Answer :
- In silico Screening : Perform molecular docking (AutoDock Vina) against PDB: 1ATP (kinase domain). Prioritize poses with ΔG < -8 kcal/mol.
- Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) at varying pH (6.5–7.5). Cross-check with isothermal titration calorimetry (ITC) for ΔH/ΔS values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
